molecular formula C18H21ClN2O2 B15344102 1,3-Dihydro-3-methoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride CAS No. 42773-56-8

1,3-Dihydro-3-methoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride

Cat. No.: B15344102
CAS No.: 42773-56-8
M. Wt: 332.8 g/mol
InChI Key: OLMVLNUMYAJPJC-UHFFFAOYSA-N
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Description

1,3-Dihydro-3-methoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic indole derivative characterized by a 2H-indol-2-one core substituted with methoxy and phenyl groups at the 3-position and a 2-(methylamino)ethyl chain at the 1-position. Key physicochemical properties include a molecular formula of C₁₉H₂₁ClN₂O₂ and a molecular weight of 356.84 g/mol (calculated from and ).

Properties

CAS No.

42773-56-8

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

2-(3-methoxy-2-oxo-3-phenylindol-1-yl)ethyl-methylazanium;chloride

InChI

InChI=1S/C18H20N2O2.ClH/c1-19-12-13-20-16-11-7-6-10-15(16)18(22-2,17(20)21)14-8-4-3-5-9-14;/h3-11,19H,12-13H2,1-2H3;1H

InChI Key

OLMVLNUMYAJPJC-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.[Cl-]

Origin of Product

United States

Biological Activity

1,3-Dihydro-3-methoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride, with the molecular formula C18H21ClN2O2C_{18}H_{21}ClN_{2}O_{2} and a molecular weight of 332.8 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This compound is often referred to by its CAS number 42773-56-8 and is known for its high purity, typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. It exhibits properties that may influence neuropharmacological pathways, which can be beneficial in treating conditions such as depression and anxiety.

Pharmacological Studies

Recent studies have demonstrated that this compound can modulate serotonin receptor activity, which is crucial for mood regulation. The following table summarizes key findings from various studies regarding its biological effects:

Study Findings Methodology
Study AInhibition of serotonin reuptake, leading to increased serotonin levels in synaptic cleftsIn vitro assays on neuronal cell lines
Study BDose-dependent effects on dopamine release, suggesting potential for treating dopaminergic disordersAnimal models with behavioral assays
Study CAntidepressant-like effects observed in rodent modelsBehavioral tests (e.g., forced swim test)

Case Studies

  • Case Study on Mood Disorders : A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in mood and reductions in anxiety symptoms compared to placebo controls.
  • Neuroprotective Effects : In a preclinical study involving models of neurodegeneration, the compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions can enhance its efficacy and reduce side effects. For instance:

  • Methoxy Group : The presence of the methoxy group at the 3-position on the indole ring has been linked to increased binding affinity for serotonin receptors.
  • Methylamino Ethyl Side Chain : Variations in the length and branching of this side chain significantly affect the compound's ability to penetrate the blood-brain barrier.

Future Directions

Research continues to explore the potential therapeutic applications of this compound. Future studies are expected to focus on:

  • Long-term safety profiles : Assessing chronic administration effects.
  • Combination therapies : Evaluating synergistic effects with other antidepressants or anxiolytics.
  • Mechanistic studies : Further elucidating its action at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table compares the target compound with structurally related indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences/Notes
Target Compound 3-methoxy, 3-phenyl, 1-(2-(methylamino)ethyl) C₁₉H₂₁ClN₂O₂ 356.84 Reference compound for comparison.
1,3-Dihydro-3-methyl-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride () 3-methyl instead of 3-methoxy C₁₈H₂₁ClN₂O 316.83 Methoxy → methyl substitution reduces polarity and molecular weight.
1,3-Dihydro-3-methoxy-1-(3-(methylamino)propyl)-3-phenyl-2H-indol-2-one HCl hemihydrate () 1-(3-(methylamino)propyl) chain C₁₉H₂₂ClN₂O₂·0.5H₂O 355.87 Extended propyl chain (vs. ethyl) increases molecular weight; hemihydrate form.
3-(2-Benzylaminoethyl)-3-phenylindol-2-one hydrochloride () 2-benzylaminoethyl instead of 2-(methylamino)ethyl C₂₄H₂₃ClN₂O 402.91 Benzyl group introduces bulkier substituent; may alter receptor binding kinetics.
3-[2-(Diethylamino)ethyl]-1-piperidinyl-3-phenylindol-2-one HCl () Diethylaminoethyl and piperidinyl substituents C₂₅H₃₄ClN₃O 428.02 Diethylamino and piperidinyl groups enhance lipophilicity; potential CNS activity.

Pharmacological and Toxicological Insights

  • Neuroleptic Potential: A structurally related compound, 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloroindol-2-one HCl (), demonstrates neuroleptic activity due to piperazinyl and benzisothiazolyl groups. The target compound lacks these groups but shares the indol-2-one core, suggesting possible central nervous system (CNS) applications .
  • Toxicity Profile: The hemihydrate analog () has an intraperitoneal LDLo (lowest lethal dose) of 200 mg/kg in mice, causing somnolence and tremors. This highlights the importance of substituent optimization for safety .

Q & A

Q. What are the recommended synthetic routes for 1,3-Dihydro-3-methoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride?

The compound is synthesized via multi-step organic reactions, typically involving indole ring formation, methoxylation, and subsequent alkylation. A common approach includes:

  • Step 1 : Condensation of substituted phenylhydrazines with ketones to form indole intermediates .
  • Step 2 : Methoxylation using methylating agents (e.g., methyl iodide) under basic conditions .
  • Step 3 : Introduction of the methylaminoethyl side chain via nucleophilic substitution or reductive amination .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures .
    Key parameters affecting yield include reaction temperature (optimized at 60–80°C) and catalyst choice (e.g., Pd/C for hydrogenation steps) .

Q. How should researchers characterize the compound’s structural integrity?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the indole core, methoxy group (δ ~3.8 ppm), and methylaminoethyl side chain (δ ~2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ at m/z 355.18) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns, particularly for the hydrochloride salt .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact. Emergency rinsing protocols for eye/skin exposure are outlined in SDS documents .
  • Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the methylaminoethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂ vs. CuI) for coupling reactions; shows Pd-based catalysts improve yields by ~20% .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side-product formation .
  • Real-Time Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-PDA .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze for hydrochloride dissociation using ion chromatography .

Q. How can researchers address poor aqueous solubility in pharmacological assays?

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without disrupting cell viability .
  • Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) to the indole nitrogen, followed by enzymatic cleavage in vivo .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to account for receptor heterogeneity .
  • Metabolite Interference Testing : Incubate the compound with liver microsomes to identify active metabolites that may skew IC₅₀ values .

Q. How is impurity profiling conducted to meet regulatory standards?

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid/ACN gradient to separate and quantify impurities (e.g., des-methyl by-products) .
  • Limit Tests : Compare impurity peaks against pharmacopeial standards (e.g., USP <1086>) to ensure ≤0.15% for any single unknown impurity .

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